molecular formula C9H18ClN3O2 B2686748 (3aS,7aR)-1-(2-methoxyethyl)-octahydro-1H-imidazolidino[4,5-c]pyridin-2-one hydrochloride CAS No. 1909294-20-7

(3aS,7aR)-1-(2-methoxyethyl)-octahydro-1H-imidazolidino[4,5-c]pyridin-2-one hydrochloride

Cat. No. B2686748
CAS RN: 1909294-20-7
M. Wt: 235.71
InChI Key: HAUXANMROAHPBD-KZYPOYLOSA-N
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Description

(3aS,7aR)-1-(2-methoxyethyl)-octahydro-1H-imidazolidino[4,5-c]pyridin-2-one hydrochloride is a useful research compound. Its molecular formula is C9H18ClN3O2 and its molecular weight is 235.71. The purity is usually 95%.
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Scientific Research Applications

Synthetic Chemistry and Molecular Design

  • Oligonucleotide Synthesis : Gryaznov and Letsinger (1992) demonstrated that pyridine hydrochloride/imidazole can convert nucleoside phosphoramidites into intermediates with a high preference for phosphitilating hydroxyl groups over amino groups, which is useful for the synthesis of oligonucleotide analogues containing sensitive substituents (Gryaznov & Letsinger, 1992).

  • Antiprotozoal Activity : Ismail et al. (2008) synthesized novel bis-benzamidino imidazo[1,2-a]pyridines with significant in vitro activity against T. b. r. and P. f., showcasing the potential of imidazo[1,2-a]pyridines in antiprotozoal drug development (Ismail et al., 2008).

  • Breast Cancer Chemotherapy : A study by Almeida et al. (2018) on selenylated imidazo[1,2-a]pyridines revealed potent activity against breast cancer cells, with specific compounds showing high cytotoxicity and inducing apoptosis, highlighting the role of these compounds in developing new chemotherapy agents (Almeida et al., 2018).

  • ESIPT Luminescence : Mutai et al. (2019) developed imidazo[1,2-a]pyridine derivatives that exhibit efficient excited-state intramolecular proton transfer (ESIPT) luminescence in the solid state, useful for applications in materials science and optical technologies (Mutai et al., 2019).

Biological Evaluation and Drug Development

  • Antimicrobial and Anticancer Activity : Banda et al. (2016) synthesized and evaluated 1,2,3-triazole/isoxazole-functionalized imidazo[4,5-b]pyridin-2(3H)-one derivatives for antimicrobial and anticancer activity, revealing compounds with significant efficacy, indicating their potential as therapeutic agents (Banda et al., 2016).

  • Biodegradability of Ionic Liquids : Stolte et al. (2008) studied the primary biodegradation of various N-imidazoles, including imidazolium compounds, to improve the structural design of ionic liquids for increased biodegradability and reduced toxicological potential, contributing to environmental chemistry (Stolte et al., 2008).

properties

IUPAC Name

(3aS,7aR)-1-(2-methoxyethyl)-3a,4,5,6,7,7a-hexahydro-3H-imidazo[4,5-c]pyridin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O2.ClH/c1-14-5-4-12-8-2-3-10-6-7(8)11-9(12)13;/h7-8,10H,2-6H2,1H3,(H,11,13);1H/t7-,8+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAUXANMROAHPBD-KZYPOYLOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2CCNCC2NC1=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN1[C@@H]2CCNC[C@@H]2NC1=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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